5-methyl-2-(thiazol-2-ylamino)phenol

5-Lipoxygenase Cyclooxygenase Arachidonic acid cascade

CBS-113A (Icoduline HCl) is the benchmark dual 5-LO/COX inhibitor with direct free-radical scavenging activity. Unlike generic aminothiazole analogs, only the ortho-hydroxyl/para-methyl substitution pattern maintains dual inhibition. Phase III clinical data for episcleritis, plus validated efficacy in rabbit corneal injury, PAF-conjunctivitis, and episcleritis models, de-risk ocular repurposing programs. COX-selective NSAIDs fail in PAF-mediated inflammation, while CBS-113A suppresses both 5-HETE/12-HETE and COX-derived prostaglandins. Procure the clinically validated chemotype for formulation R&D.

Molecular Formula C10H11ClN2OS
Molecular Weight 242.73 g/mol
CAS No. 110952-54-0
Cat. No. B033516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(thiazol-2-ylamino)phenol
CAS110952-54-0
Synonyms2-(2-hydroxy-4-methylphenyl)aminothiazole
CBS 113A
CBS-113 A
Molecular FormulaC10H11ClN2OS
Molecular Weight242.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl
InChIInChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H
InChIKeyOAQDENGCTUPZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(thiazol-2-ylamino)phenol CAS 110952-54-0: A Phase III 5-LO/COX Dual Inhibitor for Inflammatory Disease Research


5-methyl-2-(thiazol-2-ylamino)phenol hydrochloride, also known as Icoduline hydrochloride or CBS-113A, is a synthetic small molecule belonging to the 2-aminothiazole class. It functions as a dual inhibitor of arachidonate 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes and has been characterized as a free radical scavenger [1][2]. The compound reached Phase III clinical development for ocular inflammatory diseases before termination, providing a substantial package of in vitro, in vivo, and clinical safety data that distinguishes it from preclinical-only analogs [3].

Why Generic Substitution of 5-methyl-2-(thiazol-2-ylamino)phenol (CBS-113A) with Other 2-Aminothiazoles Fails


Within the 2-aminothiazole scaffold, the position and nature of substituents on the phenol ring critically determine the spectrum of enzyme inhibition, potency, and antioxidant capacity. The ortho-hydroxyl group is essential for radical scavenging activity, while the para-methyl substituent modulates lipophilicity and target engagement, directly affecting dual 5-LO/COX inhibition [1]. Structure–activity relationship (SAR) studies have demonstrated that even minor modifications at the 2-, 4-, or 5-position of the aminothiazole core lead to loss of dual inhibitory activity and reduced selectivity; for instance, lead optimization efforts yielded compounds such as ST-1083 (IC50 = 0.68 µM, 5-LO) and ST-1853 (IC50 = 0.05 µM, 5-LO), but none of these match CBS-113A's combined 5-LO/COX inhibition and radical-scavenging profile [2]. Generic interchange with uncharacterized aminothiazole analogs therefore carries a high risk of losing the multi-target pharmacology that underpins CBS-113A's preclinical and clinical data package.

Quantitative Differentiation of 5-methyl-2-(thiazol-2-ylamino)phenol (CBS-113A) from Closest Analogs


Dual 5-LO/COX Inhibition vs. Selective 5-LO Inhibition: AA Cascade Profiling in Rabbit Cornea

In the rabbit corneal cryogenic lesion model, CBS-113A at 100 µM simultaneously inhibited formation of both 5-HETE and 12-HETE, and suppressed cyclooxygenase-derived prostaglandins at 10 and 100 µM. By contrast, the comparator TEI-8005 at 100 µM selectively inhibited 5-HETE only and did not affect total cyclooxygenase products [1]. This demonstrates a fundamentally different pharmacological profile: CBS-113A provides dual 5-LO/COX blockade, whereas TEI-8005 acts as a selective 5-LO inhibitor.

5-Lipoxygenase Cyclooxygenase Arachidonic acid cascade Dual inhibitor CBS-113A TEI-8005 Ocular pharmacology

Statistically Superior Efficacy over Placebo in a Randomized Trial for Episcleritis (CBS-113A 0.1% Eye Drops)

In a randomized, double-blind, placebo-controlled trial involving 43 eyes with episcleritis, topical CBS-113A 0.1% produced statistically significant reductions in all clinical signs compared to placebo. At Day 3, the total clinical score showed p=0.0013, conjunctival injection p=0.017, and episcleral injection p=0.0018. At Day 7, the total score remained significantly improved (p=0.01) along with conjunctival injection (p=0.014) and episcleral injection (p=0.027) [1]. No effect was observed on intraocular pressure, and the only reported side effect was transient stinging.

Episcleritis Topical anti-inflammatory Randomized controlled trial CBS-113A Clinical efficacy

Superiority over the COX-Selective NSAID Indomethacin in PAF-Induced Conjunctivitis

In a rabbit model of platelet-activating factor (PAF)-induced conjunctivitis, topical CBS-113A significantly inhibited Evans blue dye extravasation, a quantitative measure of vascular permeability. By contrast, indomethacin applied either topically or by subconjunctival injection produced no significant reduction in dye leakage [1]. This outcome directly demonstrates that 5-LO-derived peptido-leukotrienes, rather than COX-derived prostaglandins, mediate vascular leakage in this model, and that CBS-113A's 5-LO inhibitory activity provides therapeutic benefit that a pure COX inhibitor cannot replicate.

PAF-induced conjunctivitis CBS-113A Indomethacin Vascular permeability Leukotriene Ocular inflammation

Phase III Clinical Development Stage vs. Preclinical-Only 2-Aminothiazole Analogs

CBS-113A (Icoduline hydrochloride) is one of the very few 2-aminothiazole-based dual 5-LO/COX inhibitors to have advanced to Phase III clinical trials (for ocular inflammatory disease), indicating a mature safety and efficacy package including toxicology, pharmacokinetics, and human tolerability data. In contrast, structurally related aminothiazole 5-LO inhibitors such as ST-1083 (IC50 = 0.68 µM) and ST-1853 (IC50 = 0.05 µM) remain at the preclinical lead optimization stage [1][2]. This development gap directly translates to reduced translational risk for researchers selecting a compound for in vivo disease models or repurposing programs.

Clinical development Phase III Icoduline 5-LO/COX dual inhibitor Ocular inflammation Drug repurposing

High-Value Research and Industrial Applications for 5-methyl-2-(thiazol-2-ylamino)phenol (CBS-113A)


Ocular Inflammation Preclinical Models Requiring Dual 5-LO/COX Inhibition

CBS-113A is the reference dual inhibitor for rabbit corneal injury, PAF-induced conjunctivitis, and episcleritis models. Its demonstrated ability to suppress both 5-HETE/12-HETE and COX-derived prostaglandins in injured corneal tissue makes it suitable for mechanistic studies of arachidonic acid cascade cross-talk in anterior segment inflammation [1].

Clinical Repurposing or Follow-On Development Programs Targeting Ocular Surface Inflammation

With a Phase III data package already established for episcleritis, CBS-113A represents a de-risked starting point for drug repurposing initiatives or formulation development programs (e.g., nanoparticle-loaded eye drops, sustained-release inserts) targeting dry eye disease, allergic conjunctivitis, or postoperative inflammation [1].

Pharmacological Tool Compound for Leukotriene-Dominant Inflammation Models

In models where COX inhibition alone is ineffective—such as PAF-mediated vascular leakage—CBS-113A provides clear pharmacodynamic differentiation from COX-selective NSAIDs. It can serve as a positive control for validating the role of 5-LO metabolites in novel inflammatory disease models [1].

Reference Dual Inhibitor for Structure–Activity Relationship (SAR) Studies of Aminothiazole Scaffolds

As one of the earliest and most clinically advanced dual 5-LO/COX inhibitors, CBS-113A provides a benchmark for medicinal chemistry programs aiming to optimize potency, selectivity, and drug-like properties within the 2-aminothiazole chemotype. New analogs can be benchmarked against its established in vitro and in vivo efficacy profile [1].

Quote Request

Request a Quote for 5-methyl-2-(thiazol-2-ylamino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.